4-(4-Amino-3-chlorophenylthio)benzoic acid
Description
Properties
Molecular Formula |
C13H10ClNO2S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-7-10(5-6-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,15H2,(H,16,17) |
InChI Key |
SLGOUTYQHVUOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Lithium Salt Coupling Method (Preferred)
- Reagents: Lithium 2-chlorobenzoate and lithium 4-amino-3-chlorothiophenoxide.
- Reaction Conditions:
- Temperature: 140–220 °C (preferably 170–200 °C).
- Solvent: Can be performed neat (melt) or in aprotic solvents such as toluene, chlorobenzene, dimethylformamide, or dimethyl sulfoxide.
- Reaction Time: Approximately 7–8 hours.
- Work-up: After reaction, the mixture is cooled and diluted with water. The pH is adjusted to acidic (pH 2) to precipitate the product, which is then filtered, washed, and dried.
- Advantages:
- Avoids expensive catalysts like copper or sodium iodide.
- Environmentally friendlier with less waste.
- High yields (~95% theoretical yield reported for similar 2-arylthiobenzoic acids).
| Parameter | Condition/Value |
|---|---|
| Temperature | 170–200 °C |
| Reaction time | 7–8 hours |
| Solvent options | Toluene, chlorobenzene, DMF, DMSO, or melt |
| Yield | Up to 95% (theoretical) |
| pH for precipitation | 2 (acidified with HCl) |
This method is based on the reaction of lithium salts of chlorobenzoic acid and thiophenol derivatives, which avoids the use of costly catalysts and minimizes by-products, making it economically and ecologically advantageous.
Ullmann-Type Coupling
- Reagents: 2-iodobenzoic acid or 2-chlorobenzoic acid with 4-amino-3-chlorothiophenol.
- Catalysts: Copper or copper iodide.
- Solvents: Nitrobenzene or potassium hydroxide solution.
- Drawbacks:
- Use of expensive 2-iodobenzoic acid.
- Copper catalysts lead to by-products and lower yields.
- Environmental concerns due to metal catalyst residues.
This method is less preferred due to cost and environmental impact.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Lithium Salt Coupling | Lithium 2-chlorobenzoate + lithium 4-amino-3-chlorothiophenoxide | 170–200 °C, aprotic solvent or melt, no catalyst | High yield, eco-friendly, cost-effective | Requires high temperature and long reaction time | ~95 |
| Ullmann Coupling | 2-iodobenzoic acid + 4-amino-3-chlorothiophenol | Copper/copper iodide catalyst, nitrobenzene solvent | Established method | Expensive reagents, metal catalyst by-products | Variable, lower |
| 4-Amino-3-chlorophenol synthesis | Sulfanilic acid → diazotization + coupling + reduction | Multi-temperature microchannel reactor | High purity, safe, green process | Multi-step process | 82.11 |
Research Findings and Notes
- The microchannel reactor technique for synthesizing 4-amino-3-chlorophenol is a breakthrough in terms of reaction control, safety, and environmental impact, which directly benefits the preparation of the target compound by providing a high-purity intermediate.
- The lithium salt coupling method is a recent improvement over older Ullmann-type reactions, offering economic and ecological advantages by avoiding expensive catalysts and reducing waste.
- Solvent choice in the coupling reaction is flexible, with aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide enhancing reaction rates and yields.
- The reaction temperature range (140–220 °C) is critical for optimal conversion and product purity.
- Acidification to pH 2 for product precipitation is a standard step for isolating the arylthiobenzoic acid derivative.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-chlorophenylthio)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Amino-3-chlorophenylthio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-chlorophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Amino-3-chlorobenzoic Acid (CAS: 2486-71-7)
3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic Acid (CAS: 461397-40-0)
- Structure: Features a carbamothioylamino group and a methyl substituent, with additional dichlorophenoxy and acetyl moieties.
- Comparison : The thio-containing carbamothioyl group introduces steric bulk and enhanced hydrogen-bonding capacity, differing from the simpler phenylthio group in the target compound. This may alter binding affinities in enzyme inhibition studies .
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic Acid (CAS: 532415-85-3)
- Structure : Contains a naphthalene-substituted carbamothioyl group.
- Properties : Molecular weight: 384.84 g/mol; higher hydrophobicity due to the naphthalene group.
- Comparison : The extended aromatic system in this compound likely enhances π-π stacking interactions, a feature absent in the target compound’s phenylthio group .
Research Implications and Gaps
- Physicochemical Data: Melting points, solubility, and stability data for 4-(4-Amino-3-chlorophenylthio)benzoic acid are absent in the provided evidence, necessitating experimental characterization.
- Synthetic Optimization: Comparative analysis of yields and purities between triazine-, azetidinone-, and thioether-based routes could guide scalable synthesis .
Biological Activity
4-(4-Amino-3-chlorophenylthio)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a chlorophenylthio moiety, which may contribute to its diverse biological effects. This article explores its biological activity, including antimicrobial, antifungal, and other therapeutic potentials, supported by various studies and data.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 (hypothetical) |
| Molecular Formula | C13H10ClN2O2S |
| Molecular Weight | 292.75 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Strains : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum biofilm eradication concentration (MBEC) was found to be 125 µg/mL for these strains .
- Fungal Strains : Notably, it also showed antifungal effects against Candida albicans, with similar MBEC values .
The mechanism through which this compound exerts its biological effects may involve interaction with cellular targets, potentially disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms. The presence of the chlorophenylthio group is hypothesized to enhance its reactivity and binding affinity to bacterial enzymes .
Cytotoxicity and Safety Profile
In studies assessing cytotoxicity, this compound displayed lower toxicity compared to other benzoic acid derivatives. This suggests a favorable safety profile for further development in pharmaceutical applications .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound had a higher potency than several tested analogs, particularly in inhibiting biofilm formation in Staphylococcus aureus .
In Silico Studies
In silico docking studies have suggested that this compound can effectively bind to key microbial enzymes such as those involved in cell wall synthesis. These findings provide a molecular basis for its observed biological activities and support further exploration as a lead compound in drug development .
Q & A
Q. What are the recommended synthetic routes for 4-(4-amino-3-chlorophenylthio)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 4-amino-3-chlorothiophenol derivative with a benzoic acid scaffold via nucleophilic aromatic substitution or thioether formation. Key steps include:
- Protection of the amino group : Use tert-butyloxycarbonyl (Boc) or acetyl groups to prevent side reactions during coupling .
- Thiol activation : Employ disulfide intermediates or metal catalysts (e.g., CuI) to enhance reactivity .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility, while elevated temperatures (45–80°C) accelerate reaction rates .
- Yield improvement : Monitor reaction progress via TLC (hexane/EtOH systems) and purify using column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to resolve aromatic protons (δ 6.9–8.0 ppm) and confirm thioether linkage (C-S bond at ~120–130 ppm in 13C NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C13H11ClN2O2S).
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for related chlorobenzoic acids .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Q. How should researchers handle this compound safely?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste per GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., overlapping NMR signals)?
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
- Palladium catalysis : Explore Suzuki-Miyaura couplings with aryl boronic acids to functionalize the benzoic acid moiety .
- Thioether oxidation : Investigate controlled oxidation to sulfone derivatives using mCPBA or H2O2 .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Substitution patterns : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO2, CF3) on the phenyl ring to modulate electronic effects .
- Bioisosteres : Replace the thioether with sulfoxide/sulfone groups and compare biological activity .
- In silico screening : Perform docking studies (AutoDock, Schrödinger) to predict binding affinity for targets like tyrosine kinases or COX-2 .
Q. What experimental approaches address contradictions in biological activity data?
- Dose-response assays : Use Hill plots to validate EC50/IC50 values across multiple cell lines (e.g., HEK293, HepG2) .
- Off-target profiling : Screen against a panel of receptors/enzymes (e.g., CYP450 isoforms) to identify selectivity issues .
- Metabolite analysis : Employ LC-MS to detect degradation products that may confound activity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
